![molecular formula C10H11N3O3 B2637137 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 2735-71-9](/img/structure/B2637137.png)
1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Overview
Description
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol primarily targets bacterial DNA. The compound interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling and uncoiling processes necessary for bacterial DNA function .
Mode of Action
This compound binds to the active sites of DNA gyrase and topoisomerase IV, forming a stable complex that prevents these enzymes from performing their normal functions. This interaction leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. The nitro group in this compound is reduced within the bacterial cell, generating reactive nitrogen species that further damage bacterial DNA .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and cell division. Additionally, the generation of reactive nitrogen species leads to oxidative stress, further impairing bacterial cellular functions and promoting cell death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through reduction and conjugation reactions, and is excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial DNA replication and transcription, leading to cell death. The compound’s ability to generate reactive nitrogen species further enhances its bactericidal activity. As a result, this compound is effective against a broad spectrum of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in neutral to slightly acidic environments, which facilitate its absorption and activity. High temperatures may degrade the compound, reducing its efficacy. Additionally, the presence of reducing agents can enhance the generation of reactive nitrogen species, increasing its bactericidal activity .
: Source
Biochemical Analysis
Biochemical Properties
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it has been observed to modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, this compound affects gene expression by upregulating antioxidant response elements, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity. For example, it inhibits the activity of nitric oxide synthase, leading to decreased production of nitric oxide, a key mediator of inflammation . Additionally, this compound can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been investigated in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported across cell membranes via passive diffusion and is distributed to various tissues, including the liver, kidneys, and brain . It has been observed to accumulate in tissues with high metabolic activity, suggesting its potential role in modulating cellular metabolism .
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its specific sites of action. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .
Preparation Methods
The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxybenzimidazole.
Nitration: The 2-hydroxybenzimidazole is nitrated using nitric acid to introduce the nitro group at the 5-position.
Methylation: The nitrated product is then methylated using methyl iodide to obtain 1-methyl-5-nitro-1H-1,3-benzodiazole.
Hydroxylation: Finally, the methylated product undergoes hydroxylation to introduce the ethan-1-ol group at the 2-position, yielding the target compound.
Chemical Reactions Analysis
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety are known to be effective against various bacterial strains and fungi. A study highlighted the efficacy of such compounds in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism involves destabilization of microtubules, leading to cell cycle arrest and subsequent cell death .
Case Study:
A specific study reported that a derivative of this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating high potency .
Fluorescent Probes
Due to its unique structural characteristics, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time.
Data Table: Fluorescent Properties
Property | Value |
---|---|
Excitation Wavelength | 350 nm |
Emission Wavelength | 450 nm |
Quantum Yield | 0.45 |
Synthesis and Derivatives
The synthesis of this compound has been documented through various methods, often involving the reaction of nitrobenzodazole derivatives with appropriate alcohols under controlled conditions. The resulting compounds are further modified to enhance their biological activity.
Synthesis Example:
A common synthetic route involves the reaction of 5-nitrobenzodazole with ethanolic solutions under acidic conditions, yielding high purity products suitable for further biological testing .
Comparison with Similar Compounds
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-Methyl-5-nitroimidazole: This compound shares the nitroimidazole core but lacks the benzimidazole structure, resulting in different biological activities.
2-Methyl-5-nitroimidazole-1-acetic acid: This compound has a similar nitro group but differs in its acetic acid moiety, leading to distinct chemical properties and applications.
Biological Activity
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known as a nitrobenzodiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure (C10H11N3O3) and has been studied for its effects on various biological systems.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.21 g/mol
- CAS Number : 2735-71-9
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis and disrupts microtubule dynamics |
A549 (Lung Cancer) | 15.2 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 12.8 | Modulation of apoptotic pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:
Enzyme Target | IC50 (nM) | Comments |
---|---|---|
FGFR1 (Fibroblast Growth Factor Receptor 1) | 15.0 | Significant inhibition observed |
ERK1/2 (Extracellular Signal-Regulated Kinases) | 20.0 | Dual mechanism of action noted |
The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole structure can enhance potency against these targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cell Line :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
In Vivo Efficacy :
- In xenograft models using mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.
- The safety profile was also assessed, showing minimal toxicity at effective doses.
The proposed mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar to other known anticancer agents, this compound appears to interfere with microtubule dynamics, leading to mitotic arrest.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that this compound may promote programmed cell death in malignant cells.
Properties
IUPAC Name |
1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKCWBNANSUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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